
Chondroitin disaccharide di-0S sodium salt
Descripción
Molecular Formula and Elemental Composition
Chondroitin disaccharide di-0S sodium salt has the molecular formula $$ \text{C}{14}\text{H}{20}\text{NNaO}_{11} $$ and a formula weight of 401.3 g/mol. The sodium salt form ensures solubility in aqueous media, critical for biochemical applications. Elemental composition breakdown reveals the following mass percentages:
Element | Quantity (atoms) | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage (%) |
---|---|---|---|---|
C | 14 | 12.01 | 168.14 | 41.89 |
H | 20 | 1.008 | 20.16 | 5.02 |
N | 1 | 14.01 | 14.01 | 3.49 |
Na | 1 | 22.99 | 22.99 | 5.73 |
O | 11 | 16.00 | 176.00 | 43.87 |
The absence of sulfate groups distinguishes it from sulfated chondroitin disaccharides, reducing its molecular weight by approximately 80–102 g/mol compared to monosulfated variants.
Stereochemical Configuration (Anomeric and Glycosidic Linkages)
The disaccharide comprises two monosaccharide units:
- Δ4,5-unsaturated glucuronic acid (ΔGlcA) : A non-reducing end uronic acid with a double bond between C4 and C5, adopting a $$ ^4\text{C}_1 $$ chair conformation distorted by the unsaturated bond.
- N-acetylgalactosamine (GalNAc) : A reducing end hexosamine with an N-acetyl group at C2 and a hydroxyl group at C4, configured in the β-D-galactopyranose form.
The units are linked via a β(1→3) glycosidic bond between ΔGlcA C1 and GalNAc C3. This linkage’s anomeric configuration (β) is confirmed by nuclear magnetic resonance (NMR) coupling constants ($$ J_{1,2} \approx 7–9 \, \text{Hz} $$). The unsaturated bond introduces rigidity into the ΔGlcA ring, limiting rotational freedom around the glycosidic bond.
Comparative Structural Features with Sulfated Chondroitin Disaccharides
Sulfation at GalNAc C4 or C6 significantly alters structural and functional properties:
Sulfation introduces steric hindrance and electrostatic repulsion, compressing the glycosidic torsion angles and reducing conformational flexibility. For instance, chondroitin di-4S sodium salt’s sulfate at GalNAc C4 promotes hydrogen bonding with adjacent glucuronic acid residues, stabilizing helical conformations absent in the unsulfated form. These structural differences underpin distinct biological interactions, such as sulfated disaccharides’ affinity for growth factors and antibodies.
Propiedades
Número CAS |
136132-69-9 |
---|---|
Fórmula molecular |
C14H20NNaO11 |
Peso molecular |
401.30 g/mol |
Nombre IUPAC |
sodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1/t6-,7-,8+,10-,11+,12+,14-;/m0./s1 |
Clave InChI |
RCSGFYXVBIMRPV-LSHUTVNPSA-M |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+] |
SMILES isomérico |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+] |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Métodos De Preparación
Chemical Preparation Methods
Chemical synthesis of chondroitin disaccharide di-0S sodium salt typically starts from unsulfated chondroitin backbones, followed by selective chemical sulfation to achieve the desired sulfation pattern or, in the case of di-0S, to maintain the unsulfated form.
Key Steps in Chemical Preparation:
Starting Material: Unsulfated chondroitin backbone, often obtained by acid hydrolysis of capsular polysaccharides from bacterial sources such as Escherichia coli strain O5:K4:H4 or genetically modified strains.
Conversion to Free Acid or Quaternary Ammonium Salt: The chondroitin sodium salt is converted to its free acid form or to a salt with quaternary ammonium ions (e.g., tetrabutylammonium salt) to facilitate subsequent reactions.
Methyl Ester Formation: The acid form of chondroitin is converted to its methyl ester by reaction with methanol and acetyl chloride, which protects carboxyl groups during sulfation.
Selective Sulfation via Orthoester Formation: A critical step involves the formation of an orthoester intermediate that engages hydroxyl groups at positions 4 and 6 of the N-acetyl-D-galactosamine (GalNAc) residue. This intermediate rearranges to esters that can be selectively sulfated or left unsulfated depending on reaction conditions.
Reaction Conditions: The mixture of the chondroitin salt (e.g., tetrabutylammonium salt) with dimethylformamide (DMF), trimethyl orthoacetate, and camphorsulphonic acid is maintained at 70°C for extended periods (up to 72 hours) to achieve the desired sulfation pattern or maintain the di-0S form.
Purification: After reaction completion, the product is purified by ion-exchange chromatography and precipitation steps, often involving ethanol and potassium acetate at low temperatures, followed by centrifugation to isolate pure chondroitin disaccharides.
Summary Table: Chemical Preparation Parameters
Step | Reagents/Conditions | Purpose |
---|---|---|
Starting material | Unsulfated chondroitin from E. coli | Base polysaccharide for modification |
Salt conversion | Tetrabutylammonium salt formation | Improve solubility/reactivity |
Methyl esterification | Methanol + acetyl chloride | Protect carboxyl groups |
Orthoester formation | Trimethyl orthoacetate + camphorsulphonic acid, 70°C, 72 h | Selective sulfation control |
Solvent | Dimethylformamide (DMF) | Reaction medium |
Purification | Ion-exchange chromatography, ethanol precipitation | Isolate pure disaccharide salt |
Biotechnological Preparation Methods
Recent advances have enabled the biosynthesis of chondroitin and its sulfated derivatives, including this compound, using microbial cell factories, primarily engineered E. coli strains.
Key Features of Microbial Biosynthesis:
Microbial Strain Engineering: E. coli K4 strain is genetically modified to delete the fructosyltransferase gene responsible for fructosylation of chondroitin, yielding non-fructosylated chondroitin suitable for further sulfation.
Expression of Sulfotransferases: Heterologous expression of chondroitin sulfotransferases, such as chondroitin-4-O-sulfotransferase, enables site-specific sulfation. However, for di-0S (unsulfated) forms, sulfotransferase expression can be controlled or omitted to maintain unsulfated disaccharides.
Sulfate Donor Biosynthesis: Intracellular production of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate donor, is critical for sulfation. Manipulation of PAPS biosynthesis pathways (e.g., deletion of PAPS reductase gene cysH) modulates sulfation levels.
One-Step Biosynthesis: Engineered E. coli can produce chondroitin disaccharides directly, with sulfation levels controlled by genetic and metabolic engineering, enabling production of di-0S forms by limiting sulfotransferase activity.
Purification: After fermentation, chondroitin disaccharides are extracted and purified using chromatography and enzymatic digestion (e.g., chondroitinase ABC) to yield pure disaccharides.
Enzymatic and Purification Techniques
Enzymatic Digestion: Chondroitinase ABC is used to depolymerize chondroitin polysaccharides into disaccharides, including di-0S forms.
Chromatographic Separation: DEAE-Sepharose ion-exchange chromatography separates chondroitin disaccharides based on charge differences. Washing with 0.2 M NaCl removes impurities like hyaluronic acid; elution with 2 M NaCl recovers chondroitin disaccharides.
Precipitation: Ethanol precipitation at low temperatures (-80°C) with additives such as potassium acetate concentrates and purifies the disaccharides.
Research Findings and Data Highlights
Chemical sulfation methods allow selective sulfation at positions 4 or 6 of GalNAc residues, with the ability to produce mono- or di-sulfated products, but can be modulated to maintain di-0S (unsulfated) forms by controlling reaction conditions.
Microbial biosynthesis achieves intracellular chondroitin sulfate production with sulfation levels up to ~96%, but by controlling sulfotransferase expression and PAPS availability, di-0S disaccharides can be preferentially produced.
Purified chondroitin disaccharides obtained enzymatically and chromatographically show high purity and defined sulfation patterns, suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: Chondroitin disaccharide di-0S sodium salt primarily undergoes hydrolysis reactions, where the glycosidic bonds are cleaved by enzymes such as chondroitinase . It can also participate in oxidation and reduction reactions, depending on the specific functional groups present in the disaccharide units.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chondroitinase enzymes, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal enzyme activity and reaction efficiency.
Major Products Formed: The major products formed from the reactions of this compound include various oligosaccharides and monosaccharides, depending on the extent of depolymerization and the specific reaction conditions .
Aplicaciones Científicas De Investigación
Biomedical Research Applications
Chondroitin disaccharide di-0S sodium salt serves as a crucial tool in biomedical research, particularly in the investigation of extracellular matrix components and their roles in cellular processes.
1.1. Role in Extracellular Matrix Studies
- Cellular Adhesion and Migration : Chondroitin disaccharides are integral to the extracellular matrix (ECM), influencing cell adhesion and migration. Studies have shown that manipulating these compounds can affect cellular behavior during tissue repair and regeneration .
- Neurobiology : In neuroscience, chondroitin sulfate proteoglycans (CSPGs), which are formed from chondroitin disaccharides, play a role in neural development and axon guidance. The di-0S variant is particularly important for understanding the inhibitory environment in the injured nervous system .
1.2. Drug Delivery Systems
- Hydrogels : this compound can be incorporated into injectable hydrogels for drug delivery applications. These systems allow for localized treatment of diseases such as osteoarthritis by providing sustained release of therapeutic agents .
Enzymatic Studies
This compound is frequently used as a substrate in enzymatic assays to study the activity of various glycosaminoglycan-degrading enzymes.
2.1. Substrate for Enzyme Characterization
- Clostridium perfringens Unsaturated Glucuronyl Hydrolase : This enzyme utilizes this compound to cleave glycosidic bonds, allowing researchers to characterize enzyme kinetics and substrate specificity .
- Glycosaminoglycan Metabolism : The compound aids in understanding the metabolism of GAGs and the role of specific enzymes in disease states, such as osteoarthritis and cancer .
Therapeutic Development
The therapeutic potential of this compound is being explored in various clinical applications.
3.1. Osteoarthritis Treatment
- Clinical studies suggest that chondroitin sulfate derivatives can alleviate symptoms of osteoarthritis by enhancing cartilage repair and reducing inflammation. The di-0S variant may enhance these effects through its specific interactions with cartilage matrix components .
3.2. Antiviral Properties
- Emerging research indicates that chondroitin disaccharides may have antiviral properties, potentially inhibiting viral entry into host cells by interacting with viral glycoproteins . This opens avenues for developing antiviral therapies based on chondroitin derivatives.
Data Table: Summary of Applications
Application Area | Specific Use Case | Key Findings/Notes |
---|---|---|
Biomedical Research | ECM studies | Influences cell behavior; important for tissue repair |
Drug Delivery Systems | Injectable hydrogels | Sustained release for localized treatment |
Enzymatic Studies | Substrate for enzyme characterization | Used with Clostridium perfringens hydrolase |
Therapeutic Development | Osteoarthritis treatment | Enhances cartilage repair; reduces inflammation |
Therapeutic Development | Antiviral properties | May inhibit viral entry; potential for new therapies |
Case Studies
- Osteoarthritis Management :
- Neurobiology Research :
Mecanismo De Acción
The mechanism of action of chondroitin disaccharide di-0S sodium salt involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes such as chondroitinase, which cleave the glycosidic bonds in chondroitin sulfate . This interaction leads to the production of bioactive disaccharides that can modulate various biological processes, including inflammation and cartilage repair .
Comparación Con Compuestos Similares
Comparison with Similar Chondroitin Disaccharides
Structural and Sulfation Differences
Chondroitin disaccharides are classified by sulfation patterns, which critically influence their biochemical properties. Below is a comparison of ΔDi-0S with sulfated analogs (Table 1):
Table 1. Structural Classification of Chondroitin Disaccharides
Disaccharide Type | Sulfation Position(s) | Abbreviation | Structure |
---|---|---|---|
ΔDi-0S | None | CS-0S | GlcUA–GalNAc |
ΔDi-4S | GalNAc-4-O | CS-4S | GlcUA–GalNAc(4S) |
ΔDi-6S | GalNAc-6-O | CS-6S | GlcUA–GalNAc(6S) |
ΔDi-2,6diS | GlcUA-2-O, GalNAc-6-O | CS-diSD | GlcUA(2S)–GalNAc(6S) |
ΔDi-4,6diS | GalNAc-4,6-O | CS-diSE | GlcUA–GalNAc(4S,6S) |
ΔDi-2S4S6S | GlcUA-2-O, GalNAc-4,6-O | CS-triS | GlcUA(2S)–GalNAc(4S,6S) |
- This impacts interactions with cationic proteins (e.g., growth factors) and extracellular matrix components .
- Natural Abundance : ΔDi-0S constitutes 1–9% of disaccharides in nutraceutical-grade chondroitin sulfate, while ΔDi-4S and ΔDi-6S dominate (26–70% and 23–63%, respectively) .
Enzymatic Interactions:
- Chondroitinase ABC I (cABC-I) : ΔDi-0S binds to cABC-I’s active site but lacks interactions mediated by sulfate groups. For example, Tyr655 forms a hydrogen bond with ΔDi-0S, whereas sulfated analogs (ΔDi-4S/6S) engage additional residues like Arg560 and Asn594 via sulfate-specific interactions .
- Digestion Efficiency : Sulfated disaccharides (ΔDi-4S/6S) are digested faster by chondroitinases due to stronger enzyme-substrate interactions .
Diagnostic and Therapeutic Relevance:
- Salivary Biomarkers: ΔDi-0S levels in human saliva vary significantly between healthy subjects and those with periodontal disease, suggesting distinct diagnostic utility compared to ΔDi-4S/6S .
- Anti-inflammatory Activity : Sulfated disaccharides (e.g., ΔDi-4S) exhibit stronger anti-complement activity than ΔDi-0S, which is critical for modulating immune responses .
Analytical Challenges
HPLC Separation :
- ΔDi-0S co-elutes with hyaluronic acid disaccharide (ΔDi-HA) at 2.25 min under ion-pair HPLC conditions, complicating quantification in mixed samples. Sulfated analogs (ΔDi-4S/6S) elute later (5.35–6.25 min), enabling clearer separation .
- Advanced methods like UPLC-MS are required to distinguish ΔDi-0S from ΔDi-HA .
Quantification :
- Commercial ΔDi-0S sodium salt is priced at €2,679/10 mg (≥95% purity), whereas sulfated derivatives (e.g., ΔDi-2S6S) cost up to €28,000/10 mg due to complex synthesis .
Actividad Biológica
Chondroitin disaccharide di-0S sodium salt, a glycosaminoglycan derivative, has garnered attention for its potential biological activities and therapeutic applications. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique disaccharide structure, consisting of repeating units of glucuronic acid and N-acetylgalactosamine. The sodium salt form enhances its solubility in aqueous environments, which is crucial for its biological interactions. The molecular formula is represented as with a molecular weight of approximately 403.4 g/mol .
Biological Functions
1. Enzymatic Substrate:
Chondroitin disaccharide di-0S serves as a substrate for various enzymes, such as chondroitinase ABC, which hydrolyzes chondroitin sulfate into its constituent disaccharides. This enzymatic activity is essential for studying the metabolism and functions of glycosaminoglycans in biological systems .
2. Role in Cell Signaling:
Research indicates that chondroitin sulfate derivatives, including di-0S, play a role in cell signaling pathways. They can interact with growth factors and cytokines, influencing cellular responses such as proliferation and differentiation. For instance, low molecular weight chondroitin sulfate has been shown to attenuate amyloid-beta cytotoxicity in neuronal cultures, suggesting protective effects in neurodegenerative conditions like Alzheimer's disease .
3. Anti-inflammatory Properties:
Chondroitin disaccharide di-0S exhibits anti-inflammatory properties by modulating the activity of inflammatory mediators. Studies have suggested that it can inhibit the expression of pro-inflammatory cytokines and promote the synthesis of anti-inflammatory factors, thereby contributing to tissue repair processes .
Case Study 1: Neuroprotective Effects
A study involving Tg2576 mice, a model for Alzheimer's disease, demonstrated that administration of low molecular weight chondroitin sulfate reduced neuroinflammation and improved cognitive function. The research highlighted the importance of disaccharide composition in mediating these effects, with an increased ratio of di-sulfated disaccharides correlating with enhanced neuroprotection .
Case Study 2: Joint Health
Clinical trials have investigated the efficacy of chondroitin sulfate (including di-0S) in treating osteoarthritis. Results indicated significant improvements in joint function and pain relief among patients receiving chondroitin supplementation compared to placebo groups. This suggests that chondroitin disaccharides may play a role in cartilage repair and maintenance .
Comparative Analysis of Chondroitin Disaccharides
To better understand the biological activity of this compound relative to other forms of chondroitin, the following table summarizes key differences:
Disaccharide Type | Composition | Biological Activity | Clinical Applications |
---|---|---|---|
Di-0S | GlcA-GalNAc | Anti-inflammatory; neuroprotective | Osteoarthritis treatment |
Di-4S | GlcA-GalNAc(4S) | Promotes cell adhesion; enhances cartilage repair | Joint health supplements |
Di-6S | GlcA-GalNAc(6S) | Modulates growth factor signaling | Potential cancer therapies |
Q & A
Q. How is chondroitin disaccharide di-0S sodium salt (Di-0S) identified and quantified in biological samples?
Di-0S is typically identified and quantified using enzymatic digestion followed by chromatographic separation. Samples are digested with chondroitinase ABC or AC to cleave glycosaminoglycans into disaccharides. The digested products are analyzed via ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) or high-performance liquid chromatography (HPLC) with UV detection. For example, UPLC-MS can differentiate Di-0S from sulfated analogs (e.g., Di-4S, Di-6S) based on distinct mass-to-charge ratios and retention times . Quantification involves comparing peak areas of Di-0S in sample solutions against standardized disaccharide mixtures .
Q. What methodological approaches are used for structural characterization of Di-0S?
Structural characterization employs a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. IR spectroscopy identifies sulfate group absence (distinguishing Di-0S from sulfated derivatives), while NMR confirms the β-1,3 and β-1,4 glycosidic linkages between glucuronic acid and N-acetylgalactosamine residues . UPLC-MS further validates the molecular weight (∼458 Da for Di-0S) and fragmentation patterns .
Q. What protocols ensure the purity of Di-0S in experimental preparations?
Purity is assessed using enzymatic digestion followed by HPLC analysis. Impurities or nonspecific disaccharides are quantified by comparing chromatographic profiles of test samples against certified reference standards. Acceptance criteria typically limit nonspecific disaccharides to <10% of total content . Fluorescence labeling (e.g., using 2-aminobenzamide) can enhance detection sensitivity for trace impurities .
Advanced Research Questions
Q. How does Di-0S interact with chondroitinase ABC I (cABC-I) at the molecular level?
Crystallographic studies reveal that Di-0S binds to the active site cleft of cABC-I via hydrogen bonds with residues Tyr655 and Arg500. Unlike sulfated analogs (e.g., Di-4S), Di-0S lacks sulfate-mediated ionic interactions, resulting in weaker binding affinity. Structural data (RMSD: 0.217 Å for Di-0S vs. 0.131 Å for Di-4S) suggest minimal conformational changes in the enzyme upon Di-0S binding . Competitive inhibition assays can further elucidate substrate specificity .
Q. What factors influence the stability of Di-0S during analytical workflows?
Di-0S stability is sensitive to pH, temperature, and salt gradients. Degradation is minimized by maintaining neutral pH (7.0 ± 0.2) during enzymatic digestion and using phosphate buffers for HPLC separation. Lyophilization and storage at −20°C in anhydrous conditions prevent hygroscopic degradation . Salt gradient chromatography (e.g., 0–1.5 M NaCl) optimizes resolution in ion-exchange systems .
Q. How do genetic modifications affect Di-0S levels in model organisms?
Mutations in sulfotransferases or epimerases alter Di-0S abundance. For example, Hsepi and Hs2st double mutants in Drosophila show elevated Di-0S levels due to disrupted sulfation pathways. Disaccharide composition analysis via enzymatic digestion and HPLC quantifies these changes, with Di-0S representing >60% of total chondroitin sulfate in certain mutants .
Q. What challenges arise in synthesizing and purifying Di-0S for research?
Di-0S synthesis via enzymatic degradation of chondroitin sulfate polymers requires stringent control of sulfatase activity to prevent residual sulfation. Purification challenges include separating Di-0S from structurally similar hyaluronic acid disaccharides. Multi-step chromatography (e.g., size exclusion followed by ion exchange) achieves >99% purity, but scalability remains limited due to low yields .
Methodological Considerations
- Enzymatic Digestion : Optimize incubation time (3–24 hours at 37°C) to ensure complete digestion .
- Chromatography : Use C18 columns with 0.1% trifluoroacetic acid in acetonitrile/water gradients for UPLC-MS .
- Data Interpretation : Normalize Di-0S peak areas against internal standards (e.g., ΔDi-4S) to account for batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.